molecular formula C9H6ClNO2 B8620958 5-Cyano-2-methoxybenzoyl chloride

5-Cyano-2-methoxybenzoyl chloride

Cat. No.: B8620958
M. Wt: 195.60 g/mol
InChI Key: BYESISJSHDVTPA-UHFFFAOYSA-N
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Description

No direct data is available in the evidence to describe this compound’s molecular formula, physical properties (e.g., boiling point, density), or reactivity. Benzoyl chlorides generally are reactive acylating agents, and substituents like cyano (-CN) and methoxy (-OCH₃) would influence electronic and steric properties. However, without experimental or literature references, this remains speculative.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

5-cyano-2-methoxybenzoyl chloride

InChI

InChI=1S/C9H6ClNO2/c1-13-8-3-2-6(5-11)4-7(8)9(10)12/h2-4H,1H3

InChI Key

BYESISJSHDVTPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-2-methoxybenzoyl chloride typically involves the chlorination of 5-Cyano-2-methoxy-benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and efficient distillation systems to handle the reagents and products. The reaction is carefully monitored to maintain optimal conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 5-Cyano-2-methoxy-benzoic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.

    Catalysts: Lewis acids like aluminum chloride (AlCl3) are often used to facilitate electrophilic aromatic substitution reactions.

    Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used to dissolve the reactants and control the reaction environment.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Substituted Benzoic Acids: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

5-Cyano-2-methoxybenzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of functional materials, such as liquid crystals and polymers.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Chemical Biology: The compound is used in the development of probes and tools for studying biological processes.

Mechanism of Action

The mechanism of action of 5-Cyano-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic transformations to introduce the benzoyl moiety into target molecules. The cyano and methoxy substituents on the benzene ring can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds from Evidence

The evidence includes structurally related benzoyl chlorides with variations in substituents. Key examples include:

a. 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride ()

  • Molecular Formula : C₁₄H₉Cl₂FO₂
  • Molar Mass : 299.122 g/mol
  • Key Substituents : Chlorine (5-position), fluorobenzyloxy (2-position).
  • Properties : High electrophilicity due to electron-withdrawing Cl and F groups. Likely reactive in nucleophilic acyl substitutions.

b. 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride ()

  • Molecular Formula : C₁₄H₈Cl₃FO₂
  • Molar Mass : 333.57 g/mol (estimated)
  • Key Substituents : Two Cl atoms and one F atom on the benzyloxy group.

c. 5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride ()

  • Molecular Formula : C₁₅H₁₂Cl₂O₂
  • Molar Mass : 295.16 g/mol
  • Key Substituents : Methyl group (electron-donating) on the benzyloxy moiety.
  • Properties: Predicted boiling point of 414.4±35.0 °C and density of 1.290±0.06 g/cm³. The methyl group may slightly enhance solubility in nonpolar solvents compared to halogenated analogs .

Hypothetical Comparison with 5-Cyano-2-methoxybenzoyl Chloride

While direct data is absent, theoretical insights can be drawn:

  • Electronic Effects: The cyano group (-CN) is a strong electron-withdrawing group, which would increase the electrophilicity of the carbonyl carbon compared to chloro or methyl substituents. This could enhance reactivity in acylation reactions.
  • Steric Effects :
    • A methoxy group at the 2-position may introduce steric hindrance, slowing reactions at the carbonyl center.

Data Table: Available Compounds vs. Hypothetical this compound

Property 5-Chloro-2-[(3-F-benzyl)oxy]benzoyl chloride () 5-Chloro-2-[(3-Me-benzyl)oxy]benzoyl chloride () This compound (Hypothetical)
Molecular Formula C₁₄H₉Cl₂FO₂ C₁₅H₁₂Cl₂O₂ C₉H₆ClNO₂ (estimated)
Molar Mass (g/mol) 299.12 295.16 ~199.6 (estimated)
Key Substituents Cl, F-benzyloxy Cl, Me-benzyloxy -CN, -OCH₃
Electrophilicity High (Cl and F) Moderate (Cl and Me) Very High (-CN)
Hydrolysis Susceptibility Moderate Moderate-High (MeO resonance) High (due to -OCH₃)

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